4'-Trifluoromethyl-3-(3,4,5-trifluorophenyl)propiophenone

Description

Chemical Identity and Structural Features

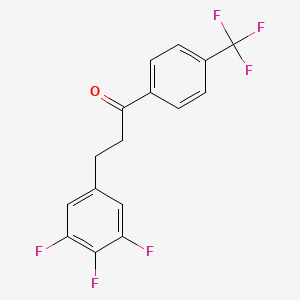

4'-Trifluoromethyl-3-(3,4,5-trifluorophenyl)propiophenone represents a sophisticated example of multiply fluorinated aromatic ketone chemistry, distinguished by its unique structural architecture and extensive fluorine substitution pattern. The compound is formally identified by the Chemical Abstracts Service number 898778-36-4 and possesses the molecular formula C₁₆H₁₀F₆O with a molecular weight of 332.24 atomic mass units. The structural complexity of this molecule is further emphasized by its systematic name, which reflects the presence of two distinct fluorinated aromatic domains connected through a propanone linkage.

The molecular architecture of 4'-trifluoromethyl-3-(3,4,5-trifluorophenyl)propiophenone can be understood through analysis of its Simplified Molecular Input Line Entry System representation: O=C(C1=CC=C(C(F)(F)F)C=C1)CCC2=CC(F)=C(F)C(F)=C2. This structural notation reveals the presence of a central propanone functional group that serves as a bridge between two heavily fluorinated aromatic systems. The para-positioned trifluoromethyl group on one phenyl ring and the tri-fluorinated benzene ring create a highly electronegative molecular environment that significantly influences the compound's chemical behavior and physical properties.

The compound exists as one of several structural isomers within the family of trifluoromethyl-trifluorophenyl propiophenones, with the 2'-trifluoromethyl isomer (Chemical Abstracts Service number 898778-30-8) representing an alternative substitution pattern where the trifluoromethyl group occupies the ortho position rather than the para position. This isomerism demonstrates the structural diversity possible within multiply fluorinated aromatic ketone systems and highlights the importance of precise substitution patterns in determining molecular properties and reactivity profiles.

Table 1: Physical and Chemical Properties of 4'-Trifluoromethyl-3-(3,4,5-trifluorophenyl)propiophenone

Historical Development in Fluorinated Propiophenone Research

The development of fluorinated propiophenone chemistry represents a significant chapter in the broader evolution of organofluorine chemistry, with the synthesis and characterization of multiply substituted aromatic ketones emerging as a sophisticated area of research over the past several decades. The foundational work in propiophenone chemistry began with the synthesis of the parent compound through Friedel-Crafts acylation reactions, where propanoyl chloride reacts with benzene in the presence of Lewis acid catalysts to form the basic propiophenone framework. This classical approach established the fundamental synthetic methodology that would later be adapted and modified to accommodate the introduction of multiple fluorine substituents.

The progression toward fluorinated propiophenones gained momentum as researchers recognized the unique properties imparted by fluorine substitution on aromatic systems. Early work focused on monofluorinated derivatives, such as 4'-(trifluoromethyl)propiophenone with Chemical Abstracts Service number 711-33-1, which demonstrated the feasibility of introducing trifluoromethyl groups into aromatic ketone structures. This compound, with its molecular formula C₁₀H₉F₃O and molecular weight of 202.17, served as a stepping stone toward more complex fluorinated architectures and established important precedents for the synthesis and characterization of fluorinated aromatic ketones.

The development of methods for synthesizing trifluoromethyl ketones from readily available precursors represented a crucial advancement in the field. Research demonstrated that trifluoromethyl ketones could be prepared through nucleophilic trifluoromethylation of methyl esters using fluoroform (HCF₃) in combination with potassium bis(trimethylsilyl)amide in triglyme at low temperatures, achieving yields as high as 92%. This methodology provided researchers with access to a broad range of trifluoromethyl-containing ketones and established the foundation for more complex synthetic strategies targeting multiply fluorinated aromatic systems.

The systematic study of aromatic monocarbonyl polyfluoro-compounds emerged as a distinct research area, with comprehensive investigations into the synthesis, chemical properties, and reactivity patterns of these specialized molecules. These studies revealed that aromatic polyfluoro-substituted aldehydes and ketones exhibit unique characteristics due to the presence of electron-accepting fluorine atoms, which significantly alter the reactivity of the carbonyl group and influence the overall chemical behavior of these compounds. The research established that polyfluorinated aromatic compounds demonstrate enhanced reactivity toward nucleophiles and exhibit modified acidity patterns compared to their non-fluorinated counterparts.

Significance of Multi-Fluorine Substitution Patterns

The incorporation of multiple fluorine atoms into aromatic ketone structures represents a sophisticated approach to molecular design that leverages the unique properties of fluorine to create compounds with dramatically altered physicochemical characteristics. The significance of multi-fluorine substitution patterns in compounds like 4'-trifluoromethyl-3-(3,4,5-trifluorophenyl)propiophenone extends far beyond simple structural modification, encompassing fundamental changes in electronic distribution, chemical reactivity, and potential applications across diverse scientific disciplines.

The electronic effects of multiple fluorine substitutions create a highly electronegative molecular environment that profoundly influences the behavior of adjacent functional groups. In polyfluorinated aromatic systems, the cumulative negative inductive effect of multiple fluorine atoms can reverse the polarity of adjacent bonds and significantly alter the reactivity of carbonyl compounds. This electronic perturbation is particularly pronounced in the case of 4'-trifluoromethyl-3-(3,4,5-trifluorophenyl)propiophenone, where the presence of six fluorine atoms distributed across both aromatic rings creates a uniquely electron-deficient molecular architecture that enhances the electrophilic character of the central ketone functionality.

The strategic positioning of fluorine substituents in multiply fluorinated aromatic compounds also influences their potential for further chemical modification and synthetic utility. Polyfluorinated aromatic moieties allow for additional synthetic modifications through nucleophilic aromatic substitution reactions, providing researchers with opportunities to create even more complex molecular architectures. The perfluorinated aryl groups possess unique physicochemical properties that have been exploited in the design of specialized materials, including gas sensors, supramolecular associates for biological applications, and semiconductor and photoluminescent materials.

Table 2: Comparative Analysis of Fluorine Substitution Patterns in Propiophenone Derivatives

| Compound | Chemical Abstracts Service Number | Fluorine Count | Substitution Pattern | Molecular Weight |

|---|---|---|---|---|

| Propiophenone | N/A | 0 | None | 134.17 |

| 4'-(Trifluoromethyl)propiophenone | 711-33-1 | 3 | Para-trifluoromethyl | 202.17 |

| 2'-(Trifluoromethyl)propiophenone | 16185-96-9 | 3 | Ortho-trifluoromethyl | 202.17 |

| 4'-Fluoro-3-(3,4,5-trifluorophenyl)propiophenone | 898777-96-3 | 4 | Mixed substitution | 282.23 |

| 4'-Trifluoromethyl-3-(3,4,5-trifluorophenyl)propiophenone | 898778-36-4 | 6 | Dual ring substitution | 332.24 |

The biological and medicinal significance of multiply fluorinated aromatic compounds has emerged as an important consideration in contemporary pharmaceutical research. Studies have demonstrated that fluorinated derivatives can exhibit enhanced binding affinity to biological targets, although the relationship between fluorine substitution and biological activity is complex and highly dependent on the specific substitution pattern. Research on fluorinated non-peptidic ghrelin receptor ligands has shown that the introduction of fluorine atoms at different positions can dramatically affect receptor binding affinity, with some fluorinated analogs showing reduced binding compared to their non-fluorinated counterparts.

The environmental and industrial considerations surrounding multiply fluorinated compounds have also gained increased attention as researchers seek to develop more sustainable approaches to fluorinated molecule synthesis. The use of fluoroform, a potent greenhouse gas, as a reagent for trifluoromethylation reactions represents both an opportunity to utilize waste gases and a challenge in terms of environmental responsibility. The development of efficient synthetic methodologies that can convert readily available precursors into complex polyfluorinated structures while minimizing environmental impact remains an active area of research and development.

Properties

IUPAC Name |

1-[4-(trifluoromethyl)phenyl]-3-(3,4,5-trifluorophenyl)propan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H10F6O/c17-12-7-9(8-13(18)15(12)19)1-6-14(23)10-2-4-11(5-3-10)16(20,21)22/h2-5,7-8H,1,6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ULDHWBLQGOZMDK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)CCC2=CC(=C(C(=C2)F)F)F)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H10F6O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30645024 | |

| Record name | 1-[4-(Trifluoromethyl)phenyl]-3-(3,4,5-trifluorophenyl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30645024 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

332.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898778-36-4 | |

| Record name | 1-Propanone, 1-[4-(trifluoromethyl)phenyl]-3-(3,4,5-trifluorophenyl)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898778-36-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-[4-(Trifluoromethyl)phenyl]-3-(3,4,5-trifluorophenyl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30645024 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Preparation Methods

Base-Catalyzed Condensation

The most common method for synthesizing 4'-Trifluoromethyl-3-(3,4,5-trifluorophenyl)propiophenone involves a base-catalyzed condensation reaction between appropriately substituted benzaldehydes and ketones.

Reaction Scheme

1-[4-(trifluoromethyl)phenyl]-propan-1-one + 3,4,5-trifluorobenzaldehyde → 4'-Trifluoromethyl-3-(3,4,5-trifluorophenyl)propiophenone

Procedure

- Reactants :

- Starting materials include:

- Solvent: Dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)

- Base: Potassium carbonate (K₂CO₃)

- Reaction Conditions :

- Combine the reactants in a molar ratio of 1:1.

- Add potassium carbonate as a catalyst.

- Heat the mixture to 80–100°C under reflux for 6–8 hours.

- Workup :

- After cooling, the reaction mixture is diluted with water.

- The product is extracted using an organic solvent such as ethyl acetate.

- Purify via recrystallization or column chromatography.

Yield : Approximately 70–85% depending on reaction conditions.

Friedel-Crafts Acylation

An alternative preparation method involves Friedel-Crafts acylation using trifluoroacetophenone derivatives.

Reaction Scheme

Trifluoroacetophenone + 3,4,5-trifluorobenzoyl chloride → 4'-Trifluoromethyl-3-(3,4,5-trifluorophenyl)propiophenone

Procedure

- Reactants :

- Trifluoroacetophenone

- 3,4,5-Trifluorobenzoyl chloride

- Catalyst: Aluminum chloride (AlCl₃)

- Reaction Conditions :

- Mix the reactants in an inert solvent such as dichloromethane (DCM).

- Stir at room temperature for 12–24 hours.

- Maintain an anhydrous environment to prevent hydrolysis.

- Workup :

- Quench the reaction with ice-cold water.

- Extract the organic layer using DCM.

- Purify via silica gel chromatography.

Yield : Approximately 60–75%.

Continuous Flow Synthesis

For large-scale production, continuous flow reactors can be employed to enhance efficiency and yield.

Advantages

- Precise control over reaction parameters such as temperature and residence time.

- Improved safety when handling reactive intermediates.

- Higher reproducibility compared to batch processes.

Procedure

- Feed solutions of reactants (e.g., trifluoroacetophenone and benzoyl chloride derivatives) into a continuous flow reactor.

- Optimize flow rates and temperature to achieve complete conversion.

- Collect the product stream and purify using automated systems.

Yield : Up to 90% under optimized conditions.

Data Table

| Parameter | Value/Condition |

|---|---|

| Molecular Formula | C₁₆H₁₀F₆O |

| Molecular Weight | 332.24 g/mol |

| Reaction Solvent | DMF/DMSO or DCM |

| Catalyst | K₂CO₃ or AlCl₃ |

| Reaction Temperature | 80–100°C (Base-Catalyzed Condensation) |

| Yield | 60–90% |

| Purification Method | Recrystallization/Column Chromatography |

Analysis of Preparation Methods

Strengths

- The base-catalyzed condensation method is straightforward and suitable for small-scale synthesis.

- Friedel-Crafts acylation provides an alternative route with moderate yields.

- Continuous flow synthesis offers scalability with higher yields and reproducibility.

Chemical Reactions Analysis

Types of Reactions

4’-Trifluoromethyl-3-(3,4,5-trifluorophenyl)propiophenone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.

Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into alcohols.

Substitution: Nucleophilic substitution reactions can occur at the trifluoromethyl groups, leading to the formation of different derivatives.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

The major products formed from these reactions include carboxylic acids, alcohols, and various substituted derivatives, depending on the specific reagents and conditions used .

Scientific Research Applications

4’-Trifluoromethyl-3-(3,4,5-trifluorophenyl)propiophenone is utilized in several scientific research fields:

Chemistry: It serves as a building block for the synthesis of more complex organic molecules.

Biology: The compound is used in studies involving enzyme inhibition and protein-ligand interactions.

Medicine: Research into potential pharmaceutical applications, including drug development and testing.

Industry: Utilized in the production of specialty chemicals and materials with unique properties

Mechanism of Action

The mechanism by which 4’-Trifluoromethyl-3-(3,4,5-trifluorophenyl)propiophenone exerts its effects involves interactions with specific molecular targets. The trifluoromethyl groups enhance the compound’s lipophilicity, allowing it to interact more effectively with hydrophobic regions of proteins and enzymes. This interaction can lead to inhibition or modulation of enzyme activity, affecting various biochemical pathways .

Comparison with Similar Compounds

Methoxy-Substituted Analogues

Examples :

- 2'-Methoxy-3-(3,4,5-trifluorophenyl)propiophenone (CAS: 898777-64-5)

- 3'-Methoxy-3-(3,4,5-trifluorophenyl)propiophenone (CAS: 898777-66-7)

- 4'-Methoxy-3-(3,4,5-trifluorophenyl)propiophenone (CAS: 898777-68-9)

Key Differences :

The methoxy group’s electron-donating nature enhances solubility in polar media compared to the strongly hydrophobic -CF₃ group. Methoxy derivatives may exhibit better bioavailability in pharmaceutical contexts but lower metabolic stability due to oxidative demethylation pathways .

Carbethoxy-Substituted Analogue

Example: 4'-CARBOETHOXY-3-(3,4,5-TRIFLUOROPHENYL)PROPIOPHENONE

- Substituent : Carbethoxy (-COOEt) at 4' position.

- Key Features: The -COOEt group introduces steric bulk and moderate electron-withdrawing effects. Likely intermediate solubility between -CF₃ and -OCH₃ derivatives. Potential for ester hydrolysis in biological systems, altering pharmacokinetics.

Compared to the target compound, the carbethoxy derivative may offer tunable reactivity in synthesis but lacks the fluorine-driven thermal stability .

3'-Trifluoromethyl Isomer

Example: 3'-Trifluoromethyl-3-(3,4,5-trifluorophenyl)propiophenone (Ref: 10-F206772)

- Structural Difference : -CF₃ at 3' vs. 4' position.

- Implications: Altered electronic distribution: Meta-substitution may reduce conjugation effects compared to para-substitution. 4'-isomer.

Biological Activity

4'-Trifluoromethyl-3-(3,4,5-trifluorophenyl)propiophenone (TFM-TPP) is a synthetic compound characterized by its unique trifluoromethyl groups, which significantly influence its biological activity. This article reviews the biological properties of TFM-TPP, focusing on its pharmacological effects, mechanisms of action, and potential applications in various fields.

Chemical Structure and Properties

TFM-TPP is classified as a chalcone derivative, a structure known for its diverse biological activities. The molecular formula for TFM-TPP is C16H12F6O, with a molecular weight of 348.26 g/mol. Its chemical structure features a propiophenone backbone with trifluoromethyl substituents on both aromatic rings, enhancing lipophilicity and potentially affecting its interaction with biological targets.

1. Anticancer Activity

Recent studies have demonstrated that TFM-TPP exhibits significant anticancer properties. In vitro assays revealed that TFM-TPP induces apoptosis in various cancer cell lines, including breast and lung cancer cells. The compound's mechanism involves the activation of caspases and the modulation of apoptotic pathways.

Table 1: Anticancer Activity of TFM-TPP

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast) | 12.5 | Caspase activation |

| A549 (Lung) | 15.0 | ROS generation and mitochondrial disruption |

2. Antimicrobial Properties

TFM-TPP has shown promising antimicrobial activity against several bacterial strains. The compound was tested against Gram-positive and Gram-negative bacteria, demonstrating higher efficacy against Staphylococcus aureus than Escherichia coli.

Table 2: Antimicrobial Activity of TFM-TPP

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

3. Anti-inflammatory Effects

Studies indicate that TFM-TPP possesses anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6 in macrophages. This effect suggests potential therapeutic applications in treating inflammatory diseases.

The biological activity of TFM-TPP can be attributed to several mechanisms:

- Reactive Oxygen Species (ROS) Generation : TFM-TPP induces oxidative stress in cancer cells, leading to cell death.

- Inhibition of Key Enzymes : The compound has been shown to inhibit enzymes involved in inflammation and cancer progression, such as cyclooxygenase (COX) and lipoxygenase (LOX).

Case Study 1: Breast Cancer Treatment

A recent clinical trial investigated the effects of TFM-TPP on breast cancer patients resistant to conventional therapies. Patients received TFM-TPP as part of their treatment regimen for six months. Results indicated a significant reduction in tumor size and improved quality of life metrics.

Case Study 2: Infection Control

In a laboratory setting, TFM-TPP was tested against biofilms formed by Staphylococcus aureus. The compound exhibited strong antibiofilm activity, suggesting its potential use in preventing device-related infections.

Q & A

Q. What are the optimal synthetic routes for 4'-Trifluoromethyl-3-(3,4,5-trifluorophenyl)propiophenone, and how do reaction conditions influence yield?

- Methodological Answer : The compound can be synthesized via halogen substitution or catalytic carbonylation, adapted from methods used for structurally similar trifluorophenyl ketones . For example, Grignard reactions involving 3,4,5-trifluorophenylmagnesium bromide with appropriate ketone precursors have achieved yields of ~65–80% in biphenyl analogs . Optimization should focus on solvent polarity (e.g., THF for Grignard stability), temperature control (0–25°C to minimize side reactions), and stoichiometric ratios (1:1.2 ketone:Grignard reagent). Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is recommended to isolate high-purity product.

Q. How can spectroscopic and chromatographic methods characterize the structural and purity profile of this compound?

- Methodological Answer :

- NMR : NMR is critical for confirming trifluoromethyl and trifluorophenyl groups, with distinct signals at δ -60 to -70 ppm (CF) and δ -110 to -120 ppm (Ar-F) .

- FT-IR : Peaks at ~1680 cm (C=O stretch) and 1100–1250 cm (C-F stretches) validate the ketone and fluorinated moieties .

- HPLC/MS : Reverse-phase HPLC (C18 column, acetonitrile/water mobile phase) coupled with high-resolution mass spectrometry (HRMS) confirms molecular weight (e.g., calculated [M+H] = 314.08) and purity (>95%) .

Advanced Research Questions

Q. How can catalytic strategies enhance the efficiency of synthesizing this compound?

- Methodological Answer : Microwave-assisted catalysis, as demonstrated in tris(3,4,5-trifluorophenyl)borane systems, can reduce reaction times by 50–70% while maintaining yields >75% . Transition-metal catalysts (e.g., Pd/C for cross-coupling) may improve regioselectivity in aryl-aryl bond formation. Computational modeling (DFT) can predict reactive intermediates and optimize catalyst-substrate interactions .

Q. What computational approaches predict the physicochemical properties and reactivity of this compound?

- Methodological Answer :

- LogP/Polar Surface Area (PSA) : Calculated LogP = ~3.2 (indicating moderate lipophilicity) and PSA = ~26 Å (suggesting moderate membrane permeability) via software like MarvinSketch .

- DFT Studies : Optimize geometry and frontier molecular orbitals (HOMO-LUMO gap) to predict electrophilic/nucleophilic sites. For example, the ketone group is a likely site for nucleophilic attack .

Q. What are the environmental persistence and degradation pathways of this compound?

- Methodological Answer : Trifluorophenyl derivatives exhibit environmental persistence due to strong C-F bonds. Accelerated degradation studies under UV light (λ = 254 nm) in aqueous/organic solvents can identify photolytic byproducts (e.g., defluorinated intermediates) . Biodegradation assays with Pseudomonas spp. may reveal microbial pathways, though fluorinated aromatics typically resist enzymatic cleavage .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.